3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Lipophilicity Drug-likeness CNS penetration

3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole (CAS 64338-91-6; molecular formula C₁₃H₁₃ClN₂S; MW 264.77 g/mol) is a heterocyclic small molecule belonging to the 5,6-dihydroimidazo[2,1-b][1,3]thiazole class. This scaffold features a fused imidazole–thiazole bicyclic core, substituted at the 3‑position with a 4‑chlorophenyl ring and at the 2‑position with an ethyl group.

Molecular Formula C13H13ClN2S
Molecular Weight 264.77 g/mol
CAS No. 64338-91-6
Cat. No. B12947824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole
CAS64338-91-6
Molecular FormulaC13H13ClN2S
Molecular Weight264.77 g/mol
Structural Identifiers
SMILESCCC1=C(N2CCN=C2S1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H13ClN2S/c1-2-11-12(9-3-5-10(14)6-4-9)16-8-7-15-13(16)17-11/h3-6H,2,7-8H2,1H3
InChIKeyNEAURCXWRFTFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole (CAS 64338-91-6): Core Scaffold Identity and Procurement Context


3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole (CAS 64338-91-6; molecular formula C₁₃H₁₃ClN₂S; MW 264.77 g/mol) is a heterocyclic small molecule belonging to the 5,6-dihydroimidazo[2,1-b][1,3]thiazole class . This scaffold features a fused imidazole–thiazole bicyclic core, substituted at the 3‑position with a 4‑chlorophenyl ring and at the 2‑position with an ethyl group . Compounds within this structural family are implicated in a diverse range of biological activities—including antimicrobial, anthelmintic, and anti‑inflammatory effects—but the specific substitution pattern of this compound (2‑ethyl, 3‑(4‑Cl‑phenyl)) has been explicitly disclosed in patent literature as part of a series exhibiting 5‑HT₁A receptor agonism coupled with noradrenaline reuptake inhibition, a dual pharmacological profile proposed for metabolic disorder indications [1]. This patent‑anchored target profile, combined with the compound's distinct physicochemical properties (e.g., computed LogP of 2.78 ), provides a defined rationale for its prioritization over generic imidazothiazole analogs in CNS‑oriented research programs.

Why Generic Imidazo[2,1-b]thiazole Analogs Cannot Substitute for 3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole (64338-91-6)


The imidazo[2,1-b]thiazole scaffold is pharmacologically promiscuous: its biological readout is exquisitely sensitive to the nature and position of substituents. Simple 3‑aryl analogs without a 2‑alkyl group are primarily associated with antimicrobial or antifungal activity [1], while the archetypal 2,3,5,6‑tetrahydro‑6‑phenyl derivative levamisole exerts its effects through nicotinic acetylcholine receptor agonism on nematode muscle [2]. In contrast, 3‑(4‑chlorophenyl)‑2‑ethyl‑5,6‑dihydroimidazo[2,1‑b][1,3]thiazole is deliberately claimed within a patent series requiring 5‑HT₁A agonism plus noradrenaline reuptake inhibition—a multi‑target CNS profile that is not achievable by simply interchanging the 2‑ethyl group for hydrogen, methyl, or other alkyl moieties [3]. The 2‑ethyl substituent contributes to a distinct lipophilicity window (LogP ≈ 2.78 ) and steric footprint that diverges from the des‑ethyl (2‑H; MW 236.72) and 2‑methyl congeners, both of which lack the same documented CNS‑targeted patent positioning [3]. Consequently, procurement of a generic “3‑(4‑chlorophenyl)‑dihydroimidazothiazole” without the critical 2‑ethyl motif risks delivering a compound with an entirely different target engagement spectrum, undermining experimental reproducibility in CNS or metabolic disease research.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole (CAS 64338-91-6) vs. Closest Analogs


Lipophilicity Divergence (LogP): 2-Ethyl Derivative vs. Des-Ethyl Analog

The 2‑ethyl substituent on the target compound (64338‑91‑6) raises the computed partition coefficient (LogP) to 2.78 . The des‑ethyl comparator—3‑(4‑chlorophenyl)‑5,6‑dihydroimidazo[2,1‑b][1,3]thiazole (CAS 40230‑00‑0; C₁₁H₉ClN₂S, MW 236.72)—lacks this alkyl extension, and while a directly measured experimental LogP for this exact des‑ethyl analog was not located in the primary literature, the structural deletion of two methylene units is generally expected to reduce LogP by approximately 0.8–1.2 units based on established fragment‑based contribution models [1]. This lipophilicity differential directly impacts passive membrane permeability and CNS partitioning potential, parameters that are critical for the compound’s intended CNS‑targeted pharmacological profile [2].

Lipophilicity Drug-likeness CNS penetration

Patent‑Defined Pharmacological Target Space: 5‑HT₁A Agonism + Noradrenaline Reuptake Inhibition vs. Anthelmintic or Antimicrobial Mechanisms

U.S. Patent Application US20090221645A1 explicitly designates 3‑(4‑chlorophenyl)‑2‑ethyl‑5,6‑dihydroimidazo[2,1‑b][1,3]thiazole as an exemplary compound within a genus that is required to exhibit both 5‑HT₁A receptor agonism and noradrenaline reuptake inhibition, with optional additional 5‑HT reuptake inhibition [1]. In contrast, the broader imidazo[2,1‑b]thiazole class is historically dominated by anthelmintic agents (e.g., levamisole, acting via nicotinic acetylcholine receptors on nematodes [2]) and antimicrobial compounds (e.g., 3‑aryl‑5,6‑dihydroimidazo[2,1‑b]thiazoles with MIC values of 15.6–125 μg/mL against bacterial and fungal strains [3]). Although quantitative Ki or EC₅₀ values for the specific target compound at human 5‑HT₁A or NET are not disclosed in the publicly available patent text, the explicit patent classification defines a distinct pharmacological target space that is fundamentally absent for non‑2‑alkylated analogs—which have not been claimed for this dual mechanism [1].

5-HT1A receptor Noradrenaline reuptake CNS pharmacology Obesity

Antifungal Activity Gap Between 2‑Ethyl and 2‑H (Des‑Ethyl) Congeners: Inferred SAR

A 2025 study on 3‑aryl‑5,6‑dihydroimidazo[2,1‑b]thiazoles reports that the 2‑unsubstituted analog 3‑(4‑chlorophenyl)‑5,6‑dihydroimidazo[2,1‑b]thiazole (compound 4h) exhibits an MIC of 15.625 μg/mL against Candida albicans—approximately twice the potency of the control drug Furacilin [1]. While the 2‑ethyl derivative (CAS 64338‑91‑6) was not directly tested in this antimicrobial screen, established SAR for the imidazothiazole class indicates that the introduction of a 2‑alkyl substituent modulates both potency and selectivity by altering the conformational preferences of the scaffold and increasing steric bulk near the thiazole nitrogen [2]. Specifically, 2‑alkyl substitution has been shown to shift the biological profile away from direct antimicrobial mechanisms (e.g., DNA gyrase inhibition [3]) toward receptor‑mediated pharmacology, consistent with its patent‑assigned CNS profile [4]. The absence of the 2‑ethyl group is therefore anticipated to favor antifungal potency, while its presence is associated with a different target engagement landscape.

Antifungal activity Structure-activity relationship Candida albicans

Molecular Weight and Topological PSA Differentiation: 2‑Ethyl vs. 2‑Methyl vs. 2‑H Analogs

The target compound carries a molecular weight of 264.77 g/mol and a topological polar surface area (TPSA) of 45.53 Ų . The 2‑methyl analog (C₁₂H₁₁ClN₂S, MW ~250.75) reduces molecular weight by ~14 Da (one methylene unit less), while the 2‑H analog (C₁₁H₉ClN₂S, MW 236.72) is lighter by ~28 Da . Although all three compounds fall within typical drug‑like property space, the incremental increase in molecular weight and the ethyl group’s contribution to the fraction of sp³‑hybridized carbons (Fsp³) subtly shift key CNS drug‑likeness parameters: the 2‑ethyl derivative’s higher Fsp³ generally correlates with improved solubility and reduced promiscuity compared to flatter, more aromatic analogs [1]. These differences, while not individually decisive, cumulatively support the selection of the 2‑ethyl congener for CNS programs where balanced physicochemical properties are critical for lead optimization.

Physicochemical properties Drug-likeness CNS MPO score

Recommended Application Scenarios for 3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole (CAS 64338-91-6)


CNS Drug Discovery Programs Targeting 5‑HT₁A and Noradrenaline Reuptake Dual Mechanisms

Based on the explicit patent classification of this compound within a genus that requires 5‑HT₁A agonism plus noradrenaline reuptake inhibition [1], the primary recommended use is as a reference compound or starting scaffold in CNS drug discovery programs addressing obesity, metabolic syndrome, or mood disorders where dual serotonergic/noradrenergic modulation is therapeutically relevant. Unlike generic imidazothiazole analogs that lack this patent‑defined target profile, CAS 64338‑91‑6 occupies a specific pharmacological niche. Its computed LogP of 2.78 and moderate TPSA of 45.53 Ų fall within established CNS drug‑like space , supporting its suitability for blood‑brain barrier penetration studies.

Structure–Activity Relationship (SAR) Studies at the 2‑Position of Dihydroimidazothiazoles

The 2‑ethyl substituent provides a defined steric and lipophilic increment relative to the 2‑H and 2‑methyl analogs. As demonstrated by the antifungal MIC data available for the des‑ethyl congener (MIC = 15.625 μg/mL vs. C. albicans [2]), the presence or absence of the 2‑alkyl group fundamentally alters biological activity. CAS 64338‑91‑6 serves as a critical comparator in systematic SAR campaigns that probe the impact of 2‑alkyl chain length on target selectivity, enabling research teams to map the boundary between antimicrobial and CNS‑active chemical space within the imidazothiazole class [1].

Chemical Biology Probe Development Requiring Defined Pharmacological Annotation

For chemical biology groups building annotated compound libraries, CAS 64338‑91‑6 offers a rare advantage: a public patent document that explicitly assigns a dual mechanistic hypothesis (5‑HT₁A + NRI) to the specific compound [1]. Most commercially available imidazothiazole building blocks carry only generic “biological activity” labels without target‑level annotation. The patent linkage provides a falsifiable pharmacological hypothesis that can be experimentally tested, making this compound a more informed choice than unannotated analogs for probe discovery [1].

Antifungal Lead Optimization: Negative Control with Defined CNS Liability

Given that the des‑ethyl analog demonstrates quantifiable antifungal activity (MIC = 15.625 μg/mL vs. C. albicans; 2× Furacilin [2]), the 2‑ethyl derivative serves as a structurally matched negative control in antifungal screening cascades. Its introduction of the 2‑ethyl group is expected to reduce antifungal potency while introducing CNS receptor interactions [1], enabling research teams to assess selectivity margins between desired CNS activity and undesired antimicrobial effects during lead optimization.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.